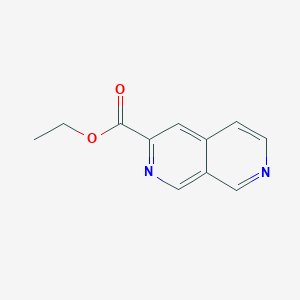

Ethyl 2,7-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-5-8-3-4-12-6-9(8)7-13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKSZGJYPIHECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=NC=CC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286981 | |

| Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250674-55-6 | |

| Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250674-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Ethyl 2,7-naphthyridine-3-carboxylate has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2,7-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1,7- and 1,8-Naphthyridine Derivatives

Ethyl 1,7-Naphthyridine-3-Carboxylate (CAS: 949922-44-5)

- Structural Difference : Nitrogen atoms at positions 1 and 7 instead of 2 and 6.

- Synthesis: Prepared via Gould–Jacobs cyclization of 2-aminopyridine with ethoxymethylene malonate, followed by alkylation and hydrolysis .

- Properties : Exhibits lower aromatic stability compared to 2,7-naphthyridine due to reduced resonance effects. Derivatives like ethyl 5-bromo-1,7-naphthyridine-3-carboxylate (CAS: 1646882-61-2) show enhanced reactivity in nucleophilic substitution reactions .

- Applications : Used in antihistaminic studies, with modifications at position 5 (e.g., bromination) improving binding affinity to histamine receptors .

Ethyl 1,8-Naphthyridine-3-Carboxylate Derivatives

- Example : Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

- Synthesis: Formed via cyclization of diethyl 2-((pyridin-2-ylamino)methylene)malonate under reflux conditions .

- Key Difference : The 1,8-isomer exhibits distinct electronic properties due to nitrogen positioning, leading to higher dipole moments and solubility in polar solvents .

Saturated and Partially Saturated Analogs

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate

- Structure : Fully saturated decahydro-1,6-naphthyridine core with a ketone at position 2.

- Synthesis: Hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel under H₂ .

- Properties : Exists as a colorless oil (unlike aromatic analogs), with reduced planarity and increased conformational flexibility. This enhances its utility in stereoselective synthesis .

Ethyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate (CAS: 1207253-96-0)

Halogenated Derivatives

Ethyl 1-Chloro-2,7-Naphthyridine-3-Carboxylate (CAS: 263881-19-2)

- Structure : Chlorine substituent at position 1.

- Synthesis : Chlorination of the parent compound using POCl₃ or PCl₅.

- Reactivity : The electron-withdrawing Cl group activates the ring for electrophilic substitution at position 4, enabling further functionalization .

Ethyl 5-Bromo-1,7-Naphthyridine-3-Carboxylate (CAS: 1646882-61-2)

Hydrolyzed and Oxidized Derivatives

2,7-Naphthyridine-3-Carboxylic Acid

- Synthesis : Saponification of the ethyl ester using NaOH or LiOH.

- Properties : Increased polarity and bioavailability compared to the ester, making it suitable for salt formation (e.g., hydrochloride salts) .

Ethyl 4-Chloro-6,8-Dimethoxy-1,7-Naphthyridine-3-Carboxylate

Comparative Data Tables

Table 1. Physical and Chemical Properties

Q & A

Q. Table 1: Bioactivity Comparison

| Substituent | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Cl, 2-OH | Bacterial gyrase | 0.5 | |

| 2-Br | Topoisomerase IV | 1.2 | |

| 2-CF₃ | Kinase X | 0.07 |

Basic: What are common reaction pathways for modifying the naphthyridine scaffold?

Answer:

- Substitution : Halogens (Br, Cl) at C2 undergo SNAr with amines/thiols (e.g., piperidine in DMF at 80°C) .

- Oxidation : MnO₂ oxidizes C4–H to ketones, useful for probing redox-sensitive targets .

- Reduction : H₂/Pd-C reduces nitriles to amines for prodrug synthesis .

Advanced: How should researchers address contradictions in reported biological data?

Answer:

Discrepancies may arise from assay conditions or structural analogs. For example:

- Antimicrobial activity : Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate shows MIC = 2 µg/mL in E. coli , while ethyl 2-bromo analogs are less potent (MIC = 8 µg/mL) due to reduced solubility . Validate using standardized CLSI protocols and control strains.

- Synthetic yields : Cyclocondensation yields vary (38–70%) due to solvent purity or catalyst load . Replicate experiments with rigorous drying of reagents.

Basic: What analytical methods ensure purity for pharmacological studies?

Answer:

- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to achieve ≥95% purity.

- TLC : Ethyl acetate/hexane (3:7) for rapid monitoring .

- Elemental analysis : Confirm C, H, N within ±0.3% of theoretical values .

Advanced: What strategies optimize green synthesis of naphthyridine derivatives?

Answer:

- Multicomponent reactions : Reduce steps (e.g., one-pot synthesis of Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate in water/ethanol) .

- Microwave-assisted synthesis : Shorten reaction time (30 mins vs. 18 hrs) with comparable yields .

- Biocatalysis : Lipases for ester hydrolysis (e.g., CAL-B in buffer, 90% conversion) .

Basic: How is the naphthyridine scaffold applied in material science?

Answer:

- Coordination chemistry : Acts as a ligand for luminescent complexes (e.g., Ru(II) polypyridyls for OLEDs) .

- Photocatalysts : π-Conjugated derivatives enhance charge transfer in dye-sensitized solar cells .

Advanced: What computational tools predict the reactivity of substituted naphthyridines?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.